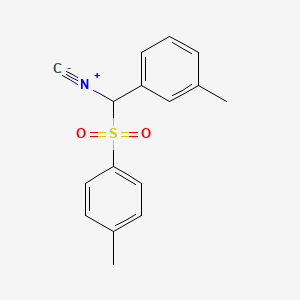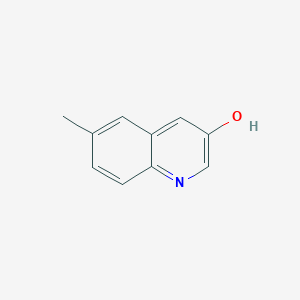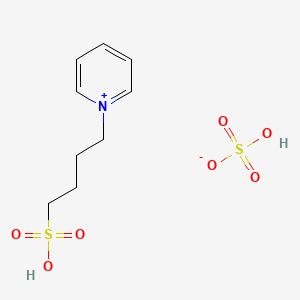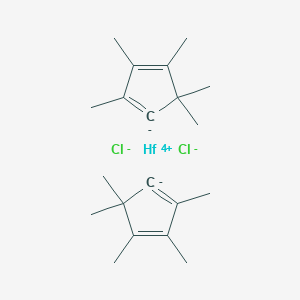
L-Isocitric acid
Übersicht
Beschreibung
L-Isocitric acid is a structural isomer of citric acid and plays a crucial role in the citric acid cycle, also known as the Krebs cycle. This compound is essential for energy production in living organisms. It is a tricarboxylic acid with the chemical formula C6H8O7 and is commonly found in citrus fruits. This compound is often used as a biochemical marker to assess the authenticity and quality of fruit products .
Wirkmechanismus
Target of Action
L-Isocitric acid primarily targets enzymes involved in the citric acid cycle, also known as the Krebs cycle. The main enzymes that interact with this compound are aconitase and isocitrate dehydrogenase. Aconitase catalyzes the isomerization of citrate to isocitrate, while isocitrate dehydrogenase facilitates the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. These enzymes play crucial roles in cellular respiration and energy production .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. In the case of aconitase, this compound is formed from citrate through a reversible isomerization process. For isocitrate dehydrogenase, this compound undergoes oxidative decarboxylation, resulting in the production of alpha-ketoglutarate and the reduction of NADP+ to NADPH. This interaction is essential for the continuation of the citric acid cycle and the production of energy in the form of ATP .
Biochemical Pathways
This compound is a key intermediate in the citric acid cycle, which is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The cycle produces NADH and FADH2, which are used in the electron transport chain to generate ATP. The presence of this compound ensures the smooth progression of the cycle, facilitating the conversion of citrate to alpha-ketoglutarate and ultimately leading to the production of energy .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver, where it participates in the citric acid cycle. The compound is eventually excreted through the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and the presence of transport proteins that facilitate its uptake .
Result of Action
The molecular and cellular effects of this compound’s action include the production of alpha-ketoglutarate, NADPH, and ATP. Alpha-ketoglutarate is a crucial intermediate that feeds into various metabolic pathways, including amino acid synthesis and the urea cycle. NADPH is essential for biosynthetic reactions and maintaining cellular redox balance. ATP, the primary energy currency of the cell, is produced through oxidative phosphorylation in the mitochondria. These effects collectively support cellular metabolism and energy homeostasis .
Action Environment
Environmental factors such as pH, temperature, and the presence of cofactors can influence the action, efficacy, and stability of this compound. Optimal enzyme activity for aconitase and isocitrate dehydrogenase occurs at physiological pH and temperature. The presence of metal ions such as magnesium and manganese is crucial for the catalytic activity of these enzymes. Additionally, the availability of substrates and cofactors like NADP+ can modulate the efficiency of this compound’s action in the citric acid cycle .
Biochemische Analyse
Biochemical Properties
L-Isocitric acid is an intermediate in the TCA cycle, where it is formed from citrate through the action of the enzyme aconitase. It is then converted into alpha-ketoglutarate by isocitrate dehydrogenase. This compound interacts with several enzymes, including aconitase, isocitrate dehydrogenase, and isocitrate lyase. Aconitase catalyzes the reversible isomerization of citrate to isocitrate, while isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Isocitrate lyase, on the other hand, cleaves isocitrate into succinate and glyoxylate in the glyoxylate cycle .
Cellular Effects
This compound influences various cellular processes, including energy production, cell signaling, and gene expression. In the TCA cycle, it plays a pivotal role in generating ATP, the primary energy currency of the cell. Additionally, this compound impacts cell signaling pathways by modulating the activity of enzymes involved in metabolic regulation. It also affects gene expression by influencing the levels of metabolites that serve as signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme interactions and metabolic regulation. It binds to aconitase, facilitating the isomerization of citrate to isocitrate. The compound also interacts with isocitrate dehydrogenase, promoting the conversion of isocitrate to alpha-ketoglutarate. These interactions are crucial for maintaining the flow of the TCA cycle and ensuring efficient energy production. Additionally, this compound can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can vary depending on environmental conditions. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to high temperatures or acidic conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to alterations in metabolic flux and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to enhance metabolic activity and improve energy production. At high doses, it can lead to toxic effects, including metabolic imbalances and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain concentrations, and further increases in dosage result in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the TCA cycle and the glyoxylate cycle. In the TCA cycle, it is an intermediate that is converted to alpha-ketoglutarate by isocitrate dehydrogenase. In the glyoxylate cycle, this compound is cleaved by isocitrate lyase to produce succinate and glyoxylate. These pathways are essential for energy production and metabolic regulation in cells .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters and binding proteins. The distribution of this compound within tissues is influenced by its interactions with these transporters and proteins, which can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it participates in the TCA cycle. It can also be found in other subcellular compartments, such as the cytoplasm and peroxisomes, where it is involved in the glyoxylate cycle. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Isocitric acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis typically involves the oxidation of isocitrate using nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor. This process is catalyzed by the enzyme isocitrate dehydrogenase, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation using the yeast Yarrowia lipolytica. This method is preferred due to its cost-effectiveness and higher yield. The fermentation process involves the use of substrates such as rapeseed oil, glucose, and ethanol. The yeast is cultivated under specific conditions, including nitrogen deficiency and high aeration, to optimize the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: L-Isocitric acid undergoes various chemical reactions, including:
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: NADP+ and isocitrate dehydrogenase are commonly used.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: 2-oxoglutarate and carbon dioxide.
Reduction: Reduced forms of isocitric acid.
Substitution: Various substituted isocitric acid derivatives.
Wissenschaftliche Forschungsanwendungen
L-Isocitric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Plays a vital role in metabolic studies and energy production research.
Medicine: Investigated for its potential therapeutic effects, including the treatment of iron-deficient anemia and Parkinson’s disease.
Industry: Employed in the food industry as a marker for fruit juice authenticity and quality control.
Vergleich Mit ähnlichen Verbindungen
L-Isocitric acid is often compared with other tricarboxylic acids such as:
Citric Acid: Both are structural isomers and share similar physical and chemical properties. citric acid is more abundant and widely used in the food and beverage industry.
Malic Acid: Another tricarboxylic acid involved in the citric acid cycle. Malic acid is primarily used in the food industry as a flavor enhancer.
Tartaric Acid: Commonly found in grapes and used in winemaking.
This compound is unique due to its specific role in the citric acid cycle and its potential therapeutic applications, which are not shared by its isomers .
Eigenschaften
IUPAC Name |
potassium;(2S,3R)-2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPTBJBFVJENN-LEJBHHMKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)C(=O)[O-])C(=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174075 | |
| Record name | L-Isocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20226-99-7 | |
| Record name | L-Isocitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020226997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)





![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)




![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
